molecular formula C16H24ClNO2S2 B2587617 2-((Tert-butylthio)methyl)-1-((2-chlorophenyl)sulfonyl)piperidine CAS No. 2034389-60-9

2-((Tert-butylthio)methyl)-1-((2-chlorophenyl)sulfonyl)piperidine

Cat. No.: B2587617
CAS No.: 2034389-60-9
M. Wt: 361.94
InChI Key: YFHYKZUSGNLPRM-UHFFFAOYSA-N
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Description

2-((Tert-butylthio)methyl)-1-((2-chlorophenyl)sulfonyl)piperidine is a piperidine derivative featuring two distinct substituents: a tert-butylthio methyl group at the 2-position and a 2-chlorophenylsulfonyl group at the 1-position.

Properties

IUPAC Name

2-(tert-butylsulfanylmethyl)-1-(2-chlorophenyl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO2S2/c1-16(2,3)21-12-13-8-6-7-11-18(13)22(19,20)15-10-5-4-9-14(15)17/h4-5,9-10,13H,6-8,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHYKZUSGNLPRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC1CCCCN1S(=O)(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Tert-butylthio)methyl)-1-((2-chlorophenyl)sulfonyl)piperidine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Tert-butylthio Group: This step involves the reaction of the piperidine derivative with tert-butylthiol in the presence of a suitable base, such as sodium hydride, under anhydrous conditions.

    Sulfonylation: The final step is the introduction of the 2-chlorophenylsulfonyl group. This can be achieved by reacting the intermediate with 2-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The tert-butylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-((Tert-butylthio)methyl)-1-((2-chlorophenyl)sulfonyl)piperidine can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. The piperidine ring is a common motif in many bioactive molecules, and the presence of the sulfonyl and tert-butylthio groups could impart unique biological activities.

Medicine

Potential medicinal applications include the development of new therapeutic agents. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the stability and reactivity of the sulfonyl and tert-butylthio groups.

Mechanism of Action

The exact mechanism of action would depend on the specific application. In a biological context, the compound could interact with enzymes or receptors, modulating their activity. The sulfonyl group is known to form strong interactions with biological targets, while the piperidine ring can enhance binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Key Compounds for Comparison :

DMPI (3-{1-[(2,3-dimethyl-phenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole)

CDFII (2-(2-chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole)

Epoxiconazole (1-((3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiranyl)methyl)-1H-1,2,4-triazole)

tert-Butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate

Compound Core Structure Key Substituents Functional Impact Reference
Target Compound Piperidine 2-(tert-butylthio)methyl, 1-(2-chlorophenylsulfonyl) High lipophilicity (tert-butylthio), hydrogen bonding (sulfonyl) N/A
DMPI Piperidine-indole 2,3-Dimethylbenzyl, pyridin-4-yl Enhanced aromatic stacking (indole), MRSA synergism
CDFII Piperidine-indole 2-Chlorophenyl, 2,3-dimethylbenzyl, fluoro Broad-spectrum antibacterial activity
Epoxiconazole Triazole-oxirane 2-Chlorophenyl, 4-fluorophenyl, triazole Fungicidal activity via ergosterol biosynthesis inhibition
tert-Butyl derivative Piperidine Trifluoromethylphenyl, Boc-protected Electron-withdrawing CF3 group, intermediate in bioactive molecule synthesis

Structural Insights :

  • The target compound’s 2-chlorophenylsulfonyl group distinguishes it from DMPI and CDFII, which lack sulfonyl moieties but share chlorophenyl or benzyl groups. This sulfonyl group may improve solubility and target binding compared to the ester or ether linkages in other analogs.
  • The tert-butylthio methyl group provides steric bulk and lipophilicity, contrasting with DMPI’s pyridinyl and CDFII’s fluoro-substituted indole systems. This could influence membrane permeability and metabolic stability.
  • Epoxiconazole’s oxirane and triazole rings highlight divergent functional priorities (fungicidal vs.

Reactivity Comparison :

  • The tert-butylthio group in the target compound may exhibit nucleophilic reactivity distinct from the Boc-protected intermediates in .
  • Sulfonyl groups (as in the target) are less prone to hydrolysis compared to ester or oxirane moieties (e.g., Epoxiconazole), enhancing stability .

Physicochemical Properties

Property Target Compound DMPI CDFII Epoxiconazole
Molecular Weight ~341 g/mol (calc.) ~447 g/mol ~465 g/mol ~329 g/mol
LogP High (tert-butylthio) Moderate (aromatic) Moderate (fluoro) Moderate (triazole)
Solubility Low (non-polar groups) Low Low Moderate (oxirane)

Key Observations :

  • Epoxiconazole’s oxirane and triazole groups improve solubility compared to the target compound .

Biological Activity

The compound 2-((Tert-butylthio)methyl)-1-((2-chlorophenyl)sulfonyl)piperidine is a piperidine derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, including antimicrobial, enzyme inhibitory, and anticancer properties.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • Tert-butylthio Group : A sulfur-containing group that may influence the compound's reactivity and biological interactions.
  • Chlorophenylsulfonyl Group : A functional group that may enhance pharmacological activity through various mechanisms.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that piperidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. It has shown strong inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes.

EnzymeIC50 Value (µM)
Acetylcholinesterase (AChE)2.14 ± 0.003
Urease0.63 ± 0.001

These findings suggest that the compound could be beneficial in treating conditions related to enzyme overactivity, such as Alzheimer's disease and certain infections.

Anticancer Properties

Piperidine derivatives have been investigated for their anticancer potential. The presence of the chlorophenylsulfonyl group is believed to contribute to the compound's ability to induce apoptosis in cancer cells and inhibit tumor growth . In vitro studies have demonstrated that similar compounds can disrupt cell cycle progression and promote cell death in various cancer cell lines.

Case Studies

  • Study on Piperidine Derivatives : A study focusing on piperidine-based compounds reported that derivatives with sulfonyl groups exhibited significant cytotoxicity against cancer cell lines, suggesting a promising avenue for further research in cancer therapy .
  • Antimicrobial Testing : Another study evaluated a series of synthesized piperidine derivatives for their antimicrobial efficacy against a panel of bacterial strains, confirming their potential as effective antimicrobial agents .

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